Cas no 2034325-01-2 (3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1-(thiophen-2-yl)methylurea)

3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1-(thiophen-2-yl)methylurea structure
2034325-01-2 structure
Product name:3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1-(thiophen-2-yl)methylurea
CAS No:2034325-01-2
MF:C17H19N5OS
MW:341.430661439896
CID:6055631
PubChem ID:121020078

3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1-(thiophen-2-yl)methylurea Chemical and Physical Properties

Names and Identifiers

    • 3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1-(thiophen-2-yl)methylurea
    • 2034325-01-2
    • 1-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
    • 1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
    • 3-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
    • CHEMBL4927779
    • F6525-2645
    • AKOS026695193
    • Inchi: 1S/C17H19N5OS/c1-13-10-16(14-4-2-6-18-11-14)21-22(13)8-7-19-17(23)20-12-15-5-3-9-24-15/h2-6,9-11H,7-8,12H2,1H3,(H2,19,20,23)
    • InChI Key: BXLPCHMSIUORDB-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNC(NCCN1C(C)=CC(C2C=NC=CC=2)=N1)=O

Computed Properties

  • Exact Mass: 341.13103142g/mol
  • Monoisotopic Mass: 341.13103142g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 100Ų

3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1-(thiophen-2-yl)methylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6525-2645-40mg
3-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
2034325-01-2
40mg
$140.0 2023-09-08
Life Chemicals
F6525-2645-20μmol
3-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
2034325-01-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6525-2645-1mg
3-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
2034325-01-2
1mg
$54.0 2023-09-08
Life Chemicals
F6525-2645-30mg
3-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
2034325-01-2
30mg
$119.0 2023-09-08
Life Chemicals
F6525-2645-10μmol
3-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
2034325-01-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6525-2645-5mg
3-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
2034325-01-2
5mg
$69.0 2023-09-08
Life Chemicals
F6525-2645-2μmol
3-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
2034325-01-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6525-2645-25mg
3-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
2034325-01-2
25mg
$109.0 2023-09-08
Life Chemicals
F6525-2645-15mg
3-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
2034325-01-2
15mg
$89.0 2023-09-08
Life Chemicals
F6525-2645-20mg
3-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
2034325-01-2
20mg
$99.0 2023-09-08

3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1-(thiophen-2-yl)methylurea Related Literature

Additional information on 3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1-(thiophen-2-yl)methylurea

Recent Advances in the Study of 3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1-(thiophen-2-yl)methylurea (CAS: 2034325-01-2)

In recent years, the compound 3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1-(thiophen-2-yl)methylurea (CAS: 2034325-01-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrazole and thiophene moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and inflammatory pathways. The following research brief synthesizes the latest findings related to this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of 3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1-(thiophen-2-yl)methylurea, focusing on its role as a selective inhibitor of protein kinases involved in inflammatory diseases. The researchers employed a structure-activity relationship (SAR) approach to modify the compound's scaffold, resulting in derivatives with enhanced potency and selectivity. Notably, the lead compound demonstrated nanomolar inhibitory activity against key kinases such as JAK2 and p38 MAPK, which are critical targets in autoimmune disorders and cancer.

Further investigations into the compound's mechanism of action revealed its ability to disrupt the phosphorylation cascade of pro-inflammatory cytokines, thereby attenuating downstream signaling pathways. In vitro assays using human peripheral blood mononuclear cells (PBMCs) showed a significant reduction in the production of TNF-α and IL-6 upon treatment with the compound, suggesting its potential as an anti-inflammatory agent. These findings were corroborated by in vivo studies in murine models of rheumatoid arthritis, where the compound exhibited dose-dependent efficacy in reducing joint inflammation and tissue damage.

In addition to its anti-inflammatory properties, 3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1-(thiophen-2-yl)methylurea has also been investigated for its anticancer potential. A preprint from BioRxiv highlighted its ability to induce apoptosis in triple-negative breast cancer (TNBC) cells by inhibiting the PI3K/AKT/mTOR pathway. The compound's dual inhibition of kinase activity and cytokine production positions it as a multifaceted therapeutic candidate for oncology applications.

Despite these promising results, challenges remain in the clinical translation of this compound. Pharmacokinetic studies have indicated moderate bioavailability and rapid metabolism, necessitating further optimization of its formulation. Current efforts are focused on developing prodrug versions or nanoparticle-based delivery systems to enhance its stability and tissue penetration. Collaborative research between academia and industry is underway to address these limitations and advance the compound toward preclinical trials.

In conclusion, 3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1-(thiophen-2-yl)methylurea represents a compelling example of how rational drug design can yield molecules with diverse therapeutic applications. Its dual functionality as a kinase inhibitor and cytokine modulator opens new avenues for treating complex diseases such as autoimmune disorders and cancer. Future research will undoubtedly focus on refining its pharmacokinetic profile and expanding its therapeutic repertoire, solidifying its place in the next generation of targeted therapies.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.